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Compound of Interest

Compound Name: 4-Chloro-3-nitroanisole

Cat. No.: B078255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Chloro-3-nitroanisole, a valuable intermediate in the synthesis of various pharmaceutical and

agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for these analyses.

Spectroscopic Data Summary
The empirical formula for 4-Chloro-3-nitroanisole is C₇H₆ClNO₃, and its molecular weight is

187.58 g/mol .[1][2][3] The spectroscopic data presented below provides critical information for

the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-Chloro-3-nitroanisole
are summarized below.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ) ppm Multiplicity Assignment

Data not available in search

results

Data not available in search

results
Aromatic Protons

Data not available in search

results
Singlet Methoxy Protons (-OCH₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in search results C-Cl

Data not available in search results C-NO₂

Data not available in search results C-OCH₃

Data not available in search results Aromatic CH

Data not available in search results Aromatic CH

Data not available in search results Aromatic CH

Data not available in search results Methoxy Carbon (-OCH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. Key IR absorption bands for 4-Chloro-3-nitroanisole are

presented below.
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Wavenumber (cm⁻¹) Assignment

Data not available in search results C-H stretch (aromatic)

Data not available in search results C-H stretch (methyl)

Data not available in search results N-O stretch (asymmetric)

Data not available in search results N-O stretch (symmetric)

Data not available in search results C=C stretch (aromatic)

Data not available in search results C-O stretch (ether)

Data not available in search results C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The data is used to determine the molecular weight and elemental composition of a compound,

as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

Data not available in search

results

Data not available in search

results
Molecular Ion [M]⁺

Data not available in search

results

Data not available in search

results
Fragment Ions

Experimental Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like 4-Chloro-
3-nitroanisole is depicted in the following diagram.
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Spectroscopic Analysis Workflow for 4-Chloro-3-nitroanisole
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Caption: General workflow for spectroscopic analysis of 4-Chloro-3-nitroanisole.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed on 4-
Chloro-3-nitroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: A sample of 4-Chloro-3-nitroanisole (typically 5-20 mg for ¹H NMR

and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated

solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0 ppm). The solution should be homogeneous and free of any solid particles.

Instrument Parameters: The NMR spectra are acquired on a spectrometer operating at a

specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

Data Acquisition:

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio. A standard pulse sequence is used.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon

atom.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are generally required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation to obtain the frequency-domain spectrum. The spectrum is then phased and

baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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Approximately 1-2 mg of finely ground 4-Chloro-3-nitroanisole is mixed with about 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

Instrument Parameters: The FTIR spectrometer is set to scan the mid-infrared region

(typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded first to

subtract any atmospheric and instrumental interferences.

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the

spectrometer, and the IR spectrum is recorded.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of 4-Chloro-3-nitroanisole is introduced into the ion

source of the mass spectrometer, often via a direct insertion probe or through a gas

chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum

environment.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).[6][7] This causes the molecules to lose an electron, forming a positively

charged molecular ion (M⁺•) and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Data Interpretation: The peak with the highest m/z value often corresponds to the molecular

ion, providing the molecular weight of the compound. The fragmentation pattern provides

valuable information about the structure of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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